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For Researchers, Scientists, and Drug Development Professionals

Furan-2-carboxylate esters are a class of heterocyclic compounds that have garnered

significant interest in the fields of medicinal chemistry and materials science. Their versatile

structure serves as a scaffold for the development of novel therapeutic agents and functional

materials. A thorough understanding of their spectroscopic properties is fundamental for their

identification, characterization, and the elucidation of their structure-activity relationships. This

guide provides an objective comparison of the spectroscopic characteristics of a series of

simple alkyl furan-2-carboxylate esters: methyl, ethyl, propyl, and butyl furan-2-carboxylate.

The presented experimental data, sourced from various spectroscopic techniques, offers a

baseline for researchers working with these and more complex derivatives.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for methyl, ethyl, propyl, and butyl

furan-2-carboxylate. These values provide a clear comparison of how the alkyl ester group

influences the spectroscopic properties of the furan-2-carboxylate core.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (CDCl₃, ppm)
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Compound H-3 (dd) H-4 (dd) H-5 (dd)
Alkyl Group
Protons

Methyl furan-2-

carboxylate
7.18-7.19 6.51-6.53 7.59-7.60 3.90 (s, 3H)

Ethyl furan-2-

carboxylate
~7.16 ~6.51 ~7.58

~4.37 (q, 2H),

~1.38 (t, 3H)

Propyl furan-2-

carboxylate
~7.15 ~6.49 ~7.56

~4.26 (t, 2H),

~1.78 (sext, 2H),

~1.02 (t, 3H)

Butyl furan-2-

carboxylate
~7.15 ~6.49 ~7.56

~4.30 (t, 2H),

~1.75 (quint,

2H), ~1.47 (sext,

2H), ~0.97 (t,

3H)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane

(TMS). Coupling constants (J) for the furan protons are typically in the range of J₃₄ ≈ 3.5 Hz,

J₄₅ ≈ 1.7 Hz, and J₃₅ ≈ 0.8 Hz. Data for ethyl, propyl, and butyl esters are based on typical

values and may vary slightly based on experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectral Data (CDCl₃, ppm)
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Compoun
d

C2 (quat) C3 (CH) C4 (CH) C5 (CH)
C=O
(quat)

Alkyl
Group
Carbons

Methyl

furan-2-

carboxylate

[1]

144.77 117.98 111.93 146.46 159.16 51.84

Ethyl furan-

2-

carboxylate

~144.8 ~118.0 ~112.0 ~146.5 ~158.7
~60.9,

~14.3

Propyl

furan-2-

carboxylate

~144.9 ~118.0 ~112.0 ~146.5 ~158.8

~66.5,

~22.1,

~10.5

Butyl furan-

2-

carboxylate

~144.9 ~118.0 ~112.0 ~146.5 ~158.8

~64.8,

~30.7,

~19.2,

~13.7

Note: Data for ethyl, propyl, and butyl esters are estimated based on known substituent effects

and may vary.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
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Compound C=O Stretch
C-O Stretch
(ester)

Furan Ring
C=C Stretch

Furan Ring C-
O-C Stretch

Methyl furan-2-

carboxylate
~1725 ~1290, ~1150 ~1580, ~1470 ~1020

Ethyl furan-2-

carboxylate[2]
~1720 ~1290, ~1145 ~1580, ~1470 ~1020

Propyl furan-2-

carboxylate
~1720 ~1290, ~1145 ~1580, ~1470 ~1020

Butyl furan-2-

carboxylate
~1720 ~1290, ~1145 ~1580, ~1470 ~1020

Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Fragments (m/z)

Compound Molecular Ion (M⁺) [M-OR]⁺
Furanoyl Cation
(m/z 95)

Methyl furan-2-

carboxylate[3]
126 95 95

Ethyl furan-2-

carboxylate[4]
140 95 95

Propyl furan-2-

carboxylate[1]
154 95 95

Butyl furan-2-

carboxylate
168 95 95

Ultraviolet-Visible (UV-Vis) Spectroscopy
Furan-2-carboxylate esters typically exhibit a strong absorption band in the UV region,

corresponding to a π→π* transition within the conjugated system of the furan ring and the

carbonyl group. For the parent methyl furan-2-carboxylate in ethanol, the absorption maximum
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(λmax) is observed around 245-250 nm. The position and intensity of this band are not

significantly affected by the size of the alkyl ester group in the absence of other chromophores.

Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques used in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the furan-2-carboxylate ester is dissolved in

0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz NMR

spectrometer.

¹H NMR: A standard single-pulse experiment is used with a spectral width of -2 to 12 ppm,

an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

¹³C NMR: A proton-decoupled experiment is performed with a spectral width of 0 to 220

ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and a sufficient

number of scans (typically >1024) to achieve a good signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and

baseline corrected. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film is prepared between two sodium chloride

(NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by

grinding a small amount of the sample with KBr powder and pressing it into a transparent

disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid

samples by placing a small amount directly on the ATR crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is collected

first and automatically subtracted from the sample spectrum.
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Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

Ionization: Electron Ionization (EI) is a common method for these types of molecules, using a

standard electron energy of 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A dilute solution of the furan-2-carboxylate ester is prepared in a UV-

grade solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The

concentration is adjusted to give a maximum absorbance reading between 0.1 and 1.

Data Acquisition: The UV-Vis spectrum is recorded using a double-beam spectrophotometer,

typically over a wavelength range of 200-400 nm. The solvent-filled cuvette is used as a

reference.

Logical Relationships and Signaling Pathways
Furan-2-carboxylate derivatives have been investigated for their potential as antimicrobial

agents, particularly for their ability to interfere with bacterial communication, a process known

as quorum sensing (QS). In the opportunistic pathogen Pseudomonas aeruginosa, the LasR

protein is a key transcriptional regulator in one of the major QS systems. It binds to its cognate

autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), leading to

the activation of virulence gene expression and biofilm formation. Some furan-based molecules

can act as antagonists, binding to LasR and preventing its activation.

Below is a DOT script and the corresponding diagram illustrating the simplified LasR-mediated

quorum sensing pathway and the inhibitory action of furan-2-carboxylate ester derivatives.
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Caption: Inhibition of LasR-mediated quorum sensing in P. aeruginosa by furan-2-carboxylate
esters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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